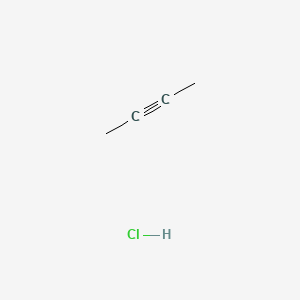

But-2-yne;hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

114945-54-9 |

|---|---|

Molecular Formula |

C4H7Cl |

Molecular Weight |

90.55 g/mol |

IUPAC Name |

but-2-yne;hydrochloride |

InChI |

InChI=1S/C4H6.ClH/c1-3-4-2;/h1-2H3;1H |

InChI Key |

PPNXSYKTLQMHMA-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC.Cl |

Origin of Product |

United States |

Mechanistic Investigations of But 2 Yne Hydrochlorination

Electrophilic Addition Pathways to the Triple Bond

The reaction of alkynes with hydrogen halides like HCl proceeds through electrophilic addition. libretexts.org The high electron density of the carbon-carbon triple bond makes it susceptible to attack by electrophiles. byjus.com However, alkynes are generally less reactive than alkenes towards electrophilic addition. msu.edu This reduced reactivity is attributed to the greater electronegativity of the sp-hybridized carbons of the alkyne, which hold the π electrons more tightly, and the higher energy of the resulting vinylic carbocation intermediate. msu.edujove.com

Carbocationic Intermediates and Regioselectivity for But-2-yne Derivatives

For unsymmetrical alkynes, the regioselectivity of HCl addition is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that already bears the greater number of hydrogen atoms. lumenlearning.com This rule is a consequence of the formation of the more stable carbocation intermediate. wikipedia.org In the case of the electrophilic addition of HX to an alkyne, the initial protonation leads to a vinylic carbocation. libretexts.org The stability of this carbocation is key to determining the regiochemical outcome.

While but-2-yne is a symmetrical alkyne and thus does not exhibit regioselectivity upon the first addition of HCl, understanding the factors that control regioselectivity in its derivatives is crucial. For an asymmetrical internal alkyne, the addition of a proton will preferentially occur at the carbon that leads to the more stabilized vinylic carbocation. uoanbar.edu.iq The stability of vinylic cations is lower than that of their saturated counterparts. msu.edu

In the case of a second addition of HCl to the resulting chloroalkene, the halogen already present can stabilize an adjacent positive charge through resonance, leading to the formation of a geminal dihalide. jove.comscribd.com

Molecular Concerted Mechanisms in Hydrogen Chloride Addition

An alternative to the stepwise mechanism involving a discrete vinylic carbocation is a concerted termolecular process. jove.com This pathway avoids the formation of the high-energy vinylic carbocation. ucalgary.ca In this mechanism, the alkyne interacts with two molecules of HCl simultaneously. jove.com This leads to a transition state where the C-C π bond is partially broken while the C-H and C-Cl σ bonds are partially formed. jove.com Theoretical studies using density functional theory (DFT) have investigated competitive bimolecular and pentamolecular concerted anti-addition processes for the hydrohalogenation of alkynes. researchgate.net The termolecular mechanism (AdE3) involves the alkyne and two molecules of the hydrogen halide, and it is proposed to avoid the formation of an unstable vinyl carbocation. ucalgary.ca This process is often associated with anti-addition. researchgate.net

| Proposed Mechanism | Key Features | Intermediate |

| Stepwise (AdE2) | Formation of a discrete vinylic carbocation. | Vinylic Carbocation |

| Concerted (AdE3) | Simultaneous interaction with two HCl molecules. | Termolecular Transition State |

Stereochemical Outcomes of Hydrogen Chloride Addition to Internal Alkynes

The stereochemistry of the addition of hydrogen halides to internal alkynes can result in either syn- or anti-addition products. Syn-addition involves the addition of both the hydrogen and the chloride to the same face of the alkyne, while anti-addition involves addition to opposite faces.

While electrophilic addition to alkenes can be non-stereospecific, the addition to alkynes often shows a preference for anti-addition. libretexts.org Studies on the reaction of 3-hexyne (B1328910) with hydrogen chloride in acetic acid have shown that trans (anti) addition is predominant at 25°C, but cis (syn) addition becomes more significant at higher temperatures. researchgate.net The anti-addition is often explained by the termolecular AdE3 mechanism or through attack of a halide ion on a π-complex of the alkyne and HCl. ucalgary.caresearchgate.net The formation of trans-dihaloalkenes is also observed in the halogenation of alkynes with Cl₂ or Br₂, proceeding through a bridged halonium ion intermediate. masterorganicchemistry.com

Catalytic Mechanistic Pathways in Alkyne Hydrochlorination

To overcome the relatively low reactivity of alkynes in electrophilic additions, various catalytic systems have been developed. These catalysts can offer improved reaction rates, yields, and selectivity.

Ruthenium-Catalyzed Hydrochlorination Systems and Proposed Intermediates

Ruthenium complexes have been shown to be effective catalysts for the hydrochlorination of alkynes. nih.gov A proposed key intermediate in these reactions is a chloro hydrido Ru(IV) species. nih.gov Mechanistic studies suggest that the reaction proceeds via a stereoselective syn-addition of HCl to the alkyne at room temperature. nih.gov

However, DFT calculations on ruthenium-catalyzed terminal alkyne hydrochlorination suggest a different pathway. researchgate.net Instead of an inner-sphere addition involving oxidative addition and reductive elimination, the calculations indicate that HCl attacks the alkyne stepwise from the outer coordination sphere of the ruthenium center. researchgate.net In this view, the Ru(II) center activates the alkyne towards electrophilic attack through π-backdonation. researchgate.netmdpi.com The reaction is essentially an electrophilic addition of HCl to the coordinated alkyne, with the proton attacking the more negatively charged carbon of the triple bond. researchgate.net For internal alkynes, some ruthenium catalysts, such as [Cp*RuCl]₄, have been shown to catalyze the trans-addition of certain reagents across the triple bond. nih.gov

Proposed Steps in Ru-Catalyzed Hydrochlorination (Outer-Sphere)

Coordination of the alkyne to the Ru center.

Electrophilic attack of a proton from HCl on the coordinated alkyne.

Nucleophilic attack of the chloride ion.

Gold-Catalyzed Alkyne Hydrofunctionalization Mechanisms Applicable to Hydrochlorination

Gold catalysts are well-known for their ability to activate alkynes towards nucleophilic attack. mdpi.combohrium.com The general mechanism for gold-catalyzed hydrofunctionalization involves the formation of a π-complex between the cationic gold center and the alkyne. mdpi.com This coordination makes the alkyne more susceptible to external nucleophilic attack. mdpi.com

For hydrochlorination, the chloride ion acts as the nucleophile. Studies on supported gold catalysts for the hydrochlorination of acetylene (B1199291) and higher alkynes have shown that the reaction is sensitive to steric factors, with internal alkynes like hex-2-yne showing lower reactivity than terminal alkynes. researchgate.netcardiff.ac.uk Mechanistic investigations using deuterated substrates confirmed that the products are formed via the anti-addition of HCl. researchgate.netcardiff.ac.uk It has been proposed that hydrogen bonding can assist in activating cationic gold catalyst precursors for the hydrochlorination of haloalkynes, leading to anti-selective products consistent with typical homogeneous gold catalysis. nih.gov

| Catalyst System | Proposed Key Intermediate/Species | Predominant Stereochemistry |

| Ruthenium | Chloro hydrido Ru(IV) or Ru-alkyne π-complex | syn or trans (catalyst dependent) |

| Gold | Gold-alkyne π-complex | anti |

Lewis Acid-Catalyzed Hydrochlorination: Role of Metal Acetates

Lewis acids are known to catalyze the hydrochlorination of alkynes by activating the C≡C triple bond towards nucleophilic attack. wikipedia.org Metal halides such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃) have shown catalytic activity in the hydrochlorination of alkenes, a related reaction. beilstein-journals.org The catalytic effect stems from the formation of complexes between the Lewis acid and hydrogen chloride, which enhances the electrophilicity of the proton. beilstein-journals.org

While specific studies on the use of metal acetates in the hydrochlorination of but-2-yne are not extensively detailed in the provided search results, the general principles of Lewis acid catalysis can be applied. In the context of gold-catalyzed hydrochlorination, which has been more widely studied for various alkynes, the nature of the metal center and its ligands plays a crucial role. mdpi.comunipd.it Gold catalysts, often used with a co-catalyst or activating agent, facilitate the addition of HCl across the triple bond. acs.orgnih.gov The mechanism is believed to involve the coordination of the alkyne to the metal center, making it more susceptible to nucleophilic attack by the chloride ion. mdpi.com

Influence of Ligands and Counteranions on Catalytic Cycles

In metal-catalyzed hydrochlorination reactions, the ligands and counteranions associated with the metal center have a profound impact on the catalytic cycle, influencing both the rate and selectivity of the reaction. mdpi.comdntb.gov.ua

Ligand Effects: The electronic and steric properties of ligands can significantly alter the reactivity of the metal catalyst. nih.gov For instance, in gold-catalyzed reactions, electron-donating ligands can increase the electron density on the gold center, which can affect the alkyne coordination and subsequent steps. mdpi.com Conversely, bulky ligands can influence the stereochemical outcome of the addition. mdpi.com The choice of ligand can even determine the rate-determining step of the catalytic cycle. mdpi.com

Counteranion Effects: The counteranion plays a multifaceted role in the catalytic cycle. mdpi.com In gold-catalyzed alkyne hydration, a related reaction, the anion is involved in the formation of the initial π-coordinated gold(I) complex, the nucleophilic attack, and the final protodeauration step. unipd.it In the context of hydrochlorination, strongly coordinating anions like chloride can potentially deactivate the catalyst by forming stable metal-chloride complexes. acs.orgnih.gov To overcome this, strategies such as using specific HCl sources like HCl/DMPU have been developed to enhance the nucleophilicity of HCl without generating high concentrations of free chloride ions. unipd.it

The interplay between the ligand and counteranion is critical for an efficient catalytic system. A well-designed ligand can stabilize the active catalytic species and prevent deactivation by the counteranion, leading to higher yields and better selectivity. acs.orgnih.gov

Kinetic and Thermodynamic Aspects of But-2-yne Hydrochlorination

From a thermodynamic standpoint, alkynes are generally less stable than their corresponding alkenes. msu.edu The heat of hydrogenation data for 2-butyne (B1218202) indicates that the conversion of the alkyne to the alkene is an exothermic process. msu.edu This suggests that the addition of HCl to but-2-yne to form a chloroalkene is a thermodynamically favorable process.

The kinetics of the reaction, however, depend on the reaction mechanism. For the uncatalyzed addition of HCl, the reaction is believed to proceed through a vinyl cation intermediate. masterorganicchemistry.com The rate-determining step is the initial protonation of the alkyne. masterorganicchemistry.com The stability of the resulting vinyl cation influences the reaction rate. Electron-donating substituents on the alkyne increase the rate of reaction by stabilizing the positive charge on the vinyl cation. masterorganicchemistry.com

In catalyzed reactions, the kinetic profile can be more complex, with the rate depending on the concentration of the catalyst, the substrate, and the nature of the ligands and counteranions. mdpi.com The reaction can be either kinetically or thermodynamically controlled depending on the reaction conditions. For instance, in the hydrofluorination of alkynes, a related reaction, the (E)- and (Z)-vinyl fluorides can be formed under kinetic and thermodynamic control, respectively. nih.gov

Influence of Reaction Conditions on Selectivity and Rate

The conditions under which the hydrochlorination of but-2-yne is carried out have a significant impact on the stereoselectivity and the rate of the reaction. Key factors include the solvent, temperature, and pressure.

Solvent Effects on Hydrochlorination Stereochemistry and Rate

The choice of solvent can dramatically influence the stereochemical outcome of the hydrochlorination reaction. beilstein-journals.org For example, in the hydrochlorination of 1,2-dimethylcyclohexene, using liquefied HCl gas as the solvent predominantly yields the cis addition product. nih.gov In contrast, conducting the reaction in a solution of HCl gas in ether favors the formation of the trans addition product. nih.gov This highlights the role of the solvent in stabilizing the reaction intermediates and influencing the transition state geometries.

The solvent also affects the reaction rate. Polar solvents can stabilize charged intermediates, such as the vinyl cation, which can accelerate the reaction. nih.gov In gold-catalyzed reactions, the solvent can participate in the reaction mechanism, for instance, by acting as a cocatalyst. mdpi.com The use of strong hydrogen bond donor solvents like hexafluoroisopropanol (HFIP) in combination with HCl can create a hydrogen-bonding network that weakens the Au-Cl bond, generating a more active catalytic species. nih.gov

Temperature and Pressure Dependencies in Gaseous HCl Reactions

For reactions involving gaseous hydrogen chloride, temperature and pressure are critical parameters that control the reaction rate. Generally, increasing the pressure of HCl gas leads to a more efficient reaction and higher yields. beilstein-journals.orgnih.gov This is due to the increased concentration of the reactant gas, leading to more frequent collisions with the alkyne substrate.

The effect of temperature can be more complex. For some hydrochlorination reactions, there is a normal temperature dependence, where higher temperatures result in higher reaction rates. nih.gov However, inverse temperature dependence has also been observed, where the reaction is significantly slower at room temperature compared to lower temperatures like 0 °C. nih.gov This suggests that the reaction mechanism may change with temperature, or that the stability of key intermediates or pre-reaction complexes is temperature-sensitive. At very low pressures, the reaction rate of a gas-phase reaction can become dependent on the total pressure of the system, as collisions with other gas molecules are required to energize or de-energize the reacting species. escholarship.org

Theoretical and Computational Elucidation of Reaction Mechanisms

Theoretical and computational studies have provided invaluable insights into the mechanisms of alkyne hydrochlorination. nih.govresearchgate.net Density functional theory (DFT) calculations are frequently employed to model the reaction pathways, determine the structures of intermediates and transition states, and calculate the energetic barriers associated with different mechanistic steps. acs.orgresearchgate.net

Computational studies have been used to investigate the nature of the intermediates in alkyne hydrochlorination. For instance, molecular orbital calculations have shown that a bridged hydrogen intermediate in the protonation of an alkyne is energetically unfavorable compared to a vinyl cation intermediate. masterorganicchemistry.com

In the context of catalyzed reactions, computational models have helped to elucidate the role of the catalyst, ligands, and counteranions. nih.gov For gold-catalyzed hydrothiolation, a related reaction, DFT studies have proposed that the reaction proceeds via alkyne insertion into the metal-sulfur bond. nih.gov For ruthenium-catalyzed hydrochlorination, DFT calculations have suggested that the reaction proceeds through a stepwise electrophilic addition of HCl to the alkyne from the outer coordination sphere of the metal center. researchgate.net

These theoretical investigations complement experimental findings and provide a detailed, atomistic understanding of the reaction mechanism. They can help to explain observed selectivities and reactivities, and guide the design of more efficient and selective catalytic systems. researchgate.net

Density Functional Theory (DFT) Studies on Alkyne Activation

Density Functional Theory (DFT) has become an essential tool for investigating the mechanisms of chemical reactions, including the activation of the carbon-carbon triple bond in alkynes for hydrohalogenation. While specific DFT studies focusing exclusively on but-2-yne hydrochlorination are not extensively detailed in the literature, the principles of alkyne activation can be understood from studies on analogous systems, such as other alkynes and related reactions like bromination and hydrothiolation.

DFT calculations are employed to model the electronic structure and energetics of reactants, transition states, and products. For alkyne activation, these studies often focus on the interaction between the alkyne's π-system and the electrophile. Computational studies on the activation of terminal alkynes by frustrated Lewis pairs have been predicted by DFT calculations. researchgate.net In metal-catalyzed hydrochlorination, such as with ruthenium catalysts, DFT studies suggest that the metal center exhibits π-backdonation to the alkyne, which facilitates the electrophilic addition of HCl with a low energy barrier. researchgate.net For the hydrochlorination of acetylene catalyzed by various metal chlorides (MClx where M = Hg, Au, Ru), DFT calculations indicate the reaction proceeds via a one-shift chlorine atom transfer, avoiding stable complex formation. researchgate.net

In the context of metal-free hydrohalogenation of ynones, a concerted three-molecule AdE3 mechanism has been proposed based on DFT calculations, which explains the observed anti-addition products. acs.org Furthermore, DFT has been used to investigate the tropospheric oxidation of but-2-yne, defining the features of the potential energy surface and estimating free energy barriers for different reaction pathways. acs.org These studies collectively demonstrate that DFT can elucidate how the alkyne triple bond is polarized and made susceptible to nucleophilic attack by the chloride ion, a key step in the hydrochlorination process.

| Computational Study Focus | Model System | Key DFT Findings |

| Alkyne Bromination | Symmetrical & unsymmetrical alkynes | Elucidation of reaction channels leading to cis/trans-dibromoalkenes. researchgate.net |

| Thiol-yne Click Reaction | Activated alkynes with thiols | Activation of the C≡C bond via coordination to a copper center, followed by nucleophilic attack. nih.gov |

| Ru-Catalyzed Hydrochlorination | Terminal alkynes | The Ru(II) center activates the alkyne via π-backdonation, lowering the barrier for electrophilic attack by HCl. researchgate.net |

| Metal-Free Hydrohalogenation | Ynones and Ynamides | Proposal of an AdE3 mechanism for anti-addition products based on NBO charge density analysis. acs.org |

Ab Initio Calculations and Hydrogen Bonding Interactions (e.g., 2-Butyne·HCl Complex)

Before the covalent bonds are broken and formed, the interaction between but-2-yne and hydrogen chloride begins with the formation of a hydrogen-bonded complex. Ab initio calculations, which are based on first principles of quantum mechanics without reliance on experimental data, are particularly well-suited to investigate these weak intermolecular forces.

Theoretical studies have been conducted on the π-type hydrogen-bonded complex formed between 2-butyne (CH₃-C≡C-CH₃) and hydrogen chloride (HCl). cdnsciencepub.comresearchgate.net In this complex, the hydrogen atom of HCl is attracted to the electron-rich region of the carbon-carbon triple bond of but-2-yne. This type of non-covalent bond is known as a π-type hydrogen bond.

Using high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), researchers have optimized the geometry of the 2-butyne·HCl complex and calculated its stabilization energy. The calculations confirm that a stable complex is formed, which is a crucial first step in the hydrochlorination reaction mechanism. cdnsciencepub.com The analysis of the topological properties of the electron density, using the theory of Atoms in Molecules (AIM), further characterizes the nature of this hydrogen bond. cdnsciencepub.comresearchgate.net These theoretical predictions are in good agreement with experimental X-ray determination of the complex's solid-state geometry. cdnsciencepub.com

| Complex | Computational Method | Calculated Property | Value |

| 2-Butyne·HCl | MP2(FULL)/6-311++G(2d,2p) // 6-31G(d,p) | Hydrogen-bond stabilization energy | -4.87 kcal/mol |

Analysis of Steric and Electronic Effects on Reactivity Using Computational Models

The rate and regioselectivity of alkyne hydrochlorination are significantly influenced by both steric and electronic factors. Computational models provide a quantitative framework for dissecting these contributions. The reactivity of but-2-yne, a symmetrically substituted internal alkyne, can be contrasted with other alkynes to understand these effects.

Studies on the hydrochlorination of a series of alkynes using a gold catalyst have shown that reactivity is strongly affected by steric factors. researchgate.netcardiff.ac.ukacs.org For instance, the reaction rate decreases dramatically as the steric bulk around the triple bond increases. But-2-yne, being an internal alkyne, shows lower reactivity compared to terminal alkynes like acetylene. In one study, hex-2-yne, a close structural analog of but-2-yne, was found to be almost inactive under conditions where acetylene and hex-1-yne reacted, highlighting the critical role of steric hindrance in this reaction. acs.org The bulky alkyl groups in internal alkynes impede the approach of the catalyst and the HCl molecule to the π-system of the triple bond. researchgate.netcardiff.ac.uk

Computational approaches like the Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA) can be used to separate the total activation energy of a reaction into steric and electronic components. mdpi.com The steric component (often termed Pauli repulsion) arises from the repulsive interaction between the electron clouds of the reactants, while the electronic component (orbital interaction) represents the stabilizing interactions. mdpi.com By applying such models to the hydrochlorination of but-2-yne, one could quantify how the methyl groups sterically hinder the reaction and also analyze their electronic effect (e.g., hyperconjugation) on the stability of the transition state.

| Alkyne Substrate | Relative Reactivity (Conversion %) | Key Factor Influencing Reactivity |

| Acetylene | ~40% | Low steric hindrance. researchgate.netcardiff.ac.uk |

| Hex-1-yne (Terminal) | 10% | Moderate steric hindrance from the butyl group. researchgate.netcardiff.ac.uk |

| Phenylacetylene (Terminal) | 7% | Steric hindrance from the phenyl group. researchgate.netcardiff.ac.uk |

| Hex-2-yne (Internal) | 2% | Significant steric hindrance from alkyl groups on both sides of the triple bond. researchgate.netcardiff.ac.uk |

Advanced Analytical Techniques for Characterization of But 2 Yne Hydrochlorination Products

Spectroscopic Methods for Elucidating Complex Structures and Reaction Pathways

Spectroscopy is a cornerstone in the analysis of chemical reactions and their products. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal intricate details about molecular structure, bonding, and functional groups.

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of the products from but-2-yne hydrochlorination. It allows for the differentiation of constitutional isomers and, crucially, the stereochemical assignment of diastereomers such as (E)- and (Z)-2-chloro-2-butene.

In ¹H NMR spectroscopy, the chemical shift (δ) of the vinyl proton and the methyl groups are highly sensitive to the geometric arrangement around the double bond. The vinyl proton in the (E)-isomer typically resonates at a different frequency compared to the (Z)-isomer due to the anisotropic effects of the substituents. Similarly, the chemical shifts of the two methyl groups provide key information. In the (Z)-isomer, the methyl group cis to the chlorine atom will experience a different electronic environment than the methyl group trans to it, leading to distinct signals.

Furthermore, coupling constants (J-values), particularly long-range couplings between the vinyl proton and the protons of the methyl groups, can provide conformational and stereochemical insights. The magnitude of these couplings often differs between the E and Z isomers.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the sp²-hybridized carbons of the double bond are particularly diagnostic for distinguishing between isomers.

Table 1: Representative ¹H NMR Chemical Shifts for Potential But-2-yne Hydrochlorination Products

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| (Z)-2-chloro-2-butene | =CH- | ~5.5-5.8 |

| -C(Cl)CH₃ | ~2.0-2.2 | |

| =CCH₃ | ~1.6-1.8 | |

| (E)-2-chloro-2-butene | =CH- | ~5.6-5.9 |

| -C(Cl)CH₃ | ~2.1-2.3 | |

| =CCH₃ | ~1.7-1.9 | |

| 3-chloro-1-butene | =CH₂ | ~5.0-5.2 |

| =CH- | ~5.8-6.0 | |

| -CHCl- | ~4.4-4.6 |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer's magnetic field strength.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and monitoring the progress of the hydrochlorination reaction. The key transformation is the conversion of the alkyne triple bond (C≡C) in but-2-yne to an alkene double bond (C=C) in the products.

But-2-yne, the starting material, exhibits a characteristic C≡C stretching vibration in its Raman spectrum, typically found in the 2200-2300 cm⁻¹ region. This band is often weak or absent in the IR spectrum due to the symmetry of the molecule. wikipedia.org The disappearance of this signal is a clear indicator of the consumption of the starting material.

The formation of the product, 2-chloro-2-butene (B1582250), is confirmed by the appearance of new, characteristic vibrational bands. A C=C stretching vibration will appear in the 1640-1680 cm⁻¹ region. Additionally, a new band corresponding to the C-Cl stretching vibration will be observed in the fingerprint region, typically between 600-800 cm⁻¹. The precise frequencies of these vibrations can offer clues to the stereochemistry of the double bond.

Table 2: Key Vibrational Frequencies for Reactant and Product

| Compound | Bond | Vibrational Mode | Typical Frequency (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|---|

| But-2-yne | C≡C | Stretch | 2200-2300 | Raman |

| 2-chloro-2-butene | C=C | Stretch | 1640-1680 | IR, Raman |

| 2-chloro-2-butene | C-Cl | Stretch | 600-800 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the reaction products and providing structural information through the analysis of fragmentation patterns.

For the hydrochlorination of but-2-yne (C₄H₆, Molar Mass: 54.09 g/mol ), the addition of one molecule of hydrogen chloride (HCl, Molar Mass: 36.46 g/mol ) results in a product with the molecular formula C₄H₇Cl. nih.gov High-resolution mass spectrometry can confirm this elemental composition with high accuracy. The mass spectrum will show a molecular ion peak (M⁺) at m/z 90.55. nih.gov A key feature will be the isotopic pattern of chlorine: a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Furthermore, the fragmentation pattern obtained through techniques like electron ionization (EI-MS) can help differentiate between isomers. The molecular ion of 2-chloro-2-butene will fragment in a characteristic manner, with the loss of a chlorine atom or a methyl group being common fragmentation pathways. The relative abundance of these fragment ions can provide structural clues to distinguish it from other isomers like 3-chloro-1-butene.

Table 3: Expected Molecular Ion Peaks in Mass Spectrometry

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Expected Intensity Ratio |

|---|---|---|---|

| [C₄H₇Cl]⁺ | 90.0 | 92.0 | ~3:1 |

| [C₄H₇]⁺ | 55.0 | - | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which would unambiguously confirm the stereochemistry of a hydrochlorination product.

While the primary product, 2-chloro-2-butene, is a liquid at standard conditions, this technique could be applied if a solid derivative of the product is prepared and suitable single crystals can be grown. The diffraction pattern produced when X-rays are passed through the crystal allows for the generation of a three-dimensional electron density map of the molecule. nih.gov From this map, the exact positions of all atoms can be determined, providing an unequivocal structural proof. This would definitively distinguish between the (E)- and (Z)-isomers and provide precise geometric parameters for the molecule. Although not a routine technique for simple liquid products, it remains the gold standard for absolute structure determination when applicable.

Chromatographic and Separation Techniques for Mixture Analysis and Purification

The hydrochlorination of but-2-yne can result in a mixture of products, including regioisomers and stereoisomers, along with unreacted starting material. Chromatographic techniques are essential for both the qualitative and quantitative analysis of this mixture and for the purification of individual components.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is exceptionally well-suited for the analysis of the volatile products of but-2-yne hydrochlorination. In GC, the sample mixture is vaporized and transported through a column by a carrier gas. Separation is achieved based on the differential partitioning of the components between the stationary phase lining the column and the mobile gas phase. Compounds with different boiling points and polarities will elute from the column at different times (retention times), allowing for their identification and quantification. The use of a capillary column with a suitable stationary phase can effectively separate the (E)- and (Z)-isomers of 2-chloro-2-butene from each other and from other potential byproducts. scispace.com Coupling a GC system with a mass spectrometer (GC-MS) provides a powerful hyphenated technique, offering both separation and definitive identification of the eluted components.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be employed. nih.gov While GC is often preferred for volatile, thermally stable compounds, HPLC offers versatility in the choice of stationary and mobile phases. For the separation of chlorinated butene isomers, normal-phase or reversed-phase HPLC could be utilized. The choice of a suitable column and solvent system is critical to achieving baseline separation of the isomers, which is necessary for accurate quantification and subsequent isolation for further characterization.

Table 4: Application of Chromatographic Techniques for Product Analysis

| Technique | Principle | Application to But-2-yne Hydrochlorination | Information Obtained |

|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Separation of volatile products like (E)- and (Z)-2-chloro-2-butene. | Retention times for identification, peak areas for quantification of mixture components. |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile compounds, making it ideally suited for the products of but-2-yne hydrochlorination. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, providing a unique mass spectrum for each component. nist.gov

The primary products, (E)- and (Z)-2-chlorobut-2-ene, are separable by capillary GC columns. Their mass spectra are characterized by a molecular ion peak and specific fragmentation patterns that allow for unambiguous identification. nist.govnih.gov The NIST Mass Spectrometry Data Center provides reference spectra for these compounds, facilitating their identification in a reaction mixture. nih.gov

Interactive Table: GC-MS Data for 2-Chlorobut-2-ene This table displays characteristic mass spectrometry data for the main product of but-2-yne hydrochlorination.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 2-Chlorobut-2-ene | C4H7Cl | 90.55 | 90 (M+), 55, 39, 29 |

Data sourced from NIST Mass Spectrometry Data Center. nist.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a versatile analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. technologynetworks.com While GC-MS is often the primary choice for volatile compounds like chlorinated butenes, LC-MS is valuable for analyzing less volatile or thermally unstable byproducts that may form during the reaction. It is suitable for a wide range of polar and non-polar compounds. technologynetworks.com

In LC-MS, the sample is first separated by an LC column, and the eluent is then introduced into the mass spectrometer. bu.edu A critical component is the interface, which removes the solvent and ionizes the analyte. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). bu.edu For relatively non-polar compounds like haloalkenes, APCI is often more effective than ESI. The choice of ionization source is critical for achieving optimal sensitivity. bu.edu LC-MS can also be employed for quantitative analysis, especially when coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. nih.gov

Interactive Table: Applicability of LC-MS Ionization Techniques This table summarizes the suitability of common LC-MS ionization techniques for analyzing hydrochlorination products.

| Ionization Technique | Principle | Applicability to Haloalkenes |

| Electrospray Ionization (ESI) | Generates ions from solution via a strong electrostatic field. | Limited applicability for non-polar compounds; may require derivatization. |

| Atmospheric Pressure Chemical Ionization (APCI) | Ionizes the sample in the gas phase using a corona discharge. | Well-suited for relatively non-polar and volatile compounds like chlorinated butenes. |

| Atmospheric Pressure Photoionization (APPI) | Uses photons to ionize the sample, particularly effective for non-polar compounds. | A viable alternative to APCI, especially for highly non-polar species. bu.edu |

Computational Chemistry in Conjunction with Experimental Data for Structural Validation

Computational chemistry serves as a powerful complement to experimental techniques for the structural validation of reaction products. By using quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to predict the structures and properties of molecules with a high degree of accuracy. northwestern.edu This synergy between theoretical prediction and experimental observation provides a robust framework for structural elucidation.

For the hydrochlorination of but-2-yne, computational methods can be used to:

Predict Product Geometries: The three-dimensional structures of the (E)- and (Z)-isomers of 2-chlorobut-2-ene can be optimized to find their most stable conformations.

Calculate Relative Energies: The relative thermodynamic stabilities of the isomers can be calculated. This information can be correlated with the experimentally observed product distribution, providing insight into whether the reaction is under thermodynamic or kinetic control.

Simulate Spectroscopic Data: Computational models can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies (IR spectra). These predicted spectra can be compared directly with experimental spectra obtained from the isolated products, offering definitive structural confirmation. For instance, subtle differences in the calculated vibrational modes of the C=C bond and C-Cl bond in the (E) and (Z) isomers can be matched with experimental IR data.

The validation process involves a feedback loop where experimental data guides and refines the computational models, and computational results help interpret complex experimental findings. northwestern.edu This integrated approach is particularly valuable for distinguishing between closely related isomers whose experimental data may be very similar. Molecular dynamics simulations can also be employed to understand the conformational dynamics of the products. nih.gov

Interactive Table: Comparison of Experimental and Computational Data for 2-Chlorobut-2-ene Isomers This table illustrates how theoretical calculations can be compared with experimental findings for structural validation.

| Property | (Z)-2-chlorobut-2-ene | (E)-2-chlorobut-2-ene | Method of Determination |

| Experimental | |||

| Product Ratio (at 25°C) | Major Isomer | Minor Isomer | Gas Chromatography (GC) |

| Boiling Point | 63 °C | 70 °C | Physical Measurement |

| Computational (DFT) | |||

| Relative Energy (ΔE) | 0 kJ/mol (more stable) | + X kJ/mol (less stable) | DFT Calculation |

| Calculated Dipole Moment | Higher Value | Lower Value | DFT Calculation |

(Note: The relative energy 'X' is a placeholder for a typical calculated value, indicating the Z-isomer is generally found to be more stable.)

This combined methodology of advanced analytical techniques and computational chemistry provides a comprehensive and reliable means of characterizing the products formed from the hydrochlorination of but-2-yne.

Reactivity and Further Derivatization of But 2 Yne Hydrochlorination Products

Chemical Transformations of Resulting Vinyl Chlorides (e.g., 2-chlorobut-2-ene)

The vinyl chloride, 2-chlorobut-2-ene, resulting from the initial hydrochlorination of but-2-yne, serves as a key substrate for a variety of chemical transformations. It exists as two stereoisomers, (Z)-2-chlorobut-2-ene and (E)-2-chlorobut-2-ene. nist.gov These isomers can undergo several types of reactions, including substitution, addition, and oxidation.

Nucleophilic substitution reactions allow for the replacement of the chlorine atom. For instance, reaction with hydroxide (B78521) ions (OH⁻) can yield 2-buten-2-ol. The double bond in 2-chlorobut-2-ene can also participate in addition reactions, such as the addition of halogens like bromine to form dihalogenated butanes. Furthermore, oxidation of 2-chlorobut-2-ene can lead to the formation of epoxides and other oxygenated derivatives.

The stereochemistry of 2-chlorobut-2-ene plays a role in its reactivity and stability. The (Z)-isomer can be isomerized to the more thermodynamically stable (E)-isomer at elevated temperatures. For example, at 25°C, the equilibrium ratio of Z:E is approximately 60:40, which shifts to 30:70 at 100°C.

A notable derivatization of 2-chlorobut-2-ene is its conversion to (E)-2-chlorobut-2-enenitrile. This can be achieved through a reaction with a nitrile source, such as using sodium amide in liquid ammonia, which facilitates the nucleophilic substitution of the chlorine atom. This derivative itself is a subject of academic research, particularly in stereocontrolled synthesis and cycloaddition reactions.

Table 1: Selected Reactions of 2-Chlorobut-2-ene

| Reactant | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| (Z)-2-Chlorobut-2-ene | Hydroxide ions (OH⁻) | 2-Buten-2-ol | Substitution |

| (Z)-2-Chlorobut-2-ene | Bromine (Br₂) | Dihalogenated butanes | Addition |

| (Z)-2-Chlorobut-2-ene | Oxidizing agents | Epoxides, other oxygenated derivatives | Oxidation |

| 2-Chlorobut-2-ene | Sodium amide in liquid ammonia | (E)-2-Chlorobut-2-enenitrile | Substitution |

Reactions of Geminal Dihaloalkane Products (e.g., 2,2-dichlorobutane)

The geminal dihaloalkane, 2,2-dichlorobutane (B1583581), is a significant product of the hydrochlorination of but-2-yne, particularly under elevated pressure. google.com This compound is a colorless, volatile liquid that serves as an intermediate in the synthesis of other chemicals. ontosight.ai Its chemical reactivity is largely defined by the two chlorine atoms attached to the same carbon atom, making it susceptible to reactions like nucleophilic substitution and elimination. cymitquimica.com

One of the key reactions of 2,2-dichlorobutane is its behavior upon heating. Pyrolysis of 2,2-dichlorobutane at temperatures between 308–370°C results in the elimination of hydrogen chloride to produce a mixture of chlorobutenes. rsc.org This decomposition follows a unimolecular mechanism. rsc.org

Another important transformation is the alkaline hydrolysis of 2,2-dichlorobutane. When boiled with aqueous potassium hydroxide (KOH), 2,2-dichlorobutane undergoes hydrolysis to form an unstable 2,2-dihydroxybutane intermediate. doubtnut.com This intermediate readily eliminates a molecule of water to yield the stable ketone, butan-2-one. doubtnut.comdoubtnut.com

The synthesis of 2,2-dichlorobutane itself can be achieved through various routes, including the reaction of methylethylketone with phosphorus pentachloride or the chlorination of butane (B89635) or butene, though these methods often result in a mixture of isomers. google.com A more direct synthesis involves the reaction of but-2-yne with two moles of hydrogen chloride under elevated pressure and controlled temperatures. google.com

Table 2: Key Reactions of 2,2-Dichlorobutane

| Reactant | Reagent(s)/Conditions | Product(s) | Reaction Type |

|---|---|---|---|

| 2,2-Dichlorobutane | Heat (308–370°C) | Chlorobutenes, Hydrogen chloride | Pyrolysis (Elimination) |

| 2,2-Dichlorobutane | Aqueous Potassium Hydroxide (boiling) | Butan-2-one, Water, Potassium chloride | Hydrolysis/Dehydration |

Cycloaddition Chemistry Involving But-2-yne Scaffolds and its Halogenated Derivatives

The but-2-yne framework and its halogenated derivatives are valuable participants in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic systems. The reactivity in these reactions is influenced by factors such as ring strain and the nature of substituents on the alkyne. rsc.org

For instance, the [3+2] cycloaddition reactions of strained alkynes like cyclohexyne (B14742757) with azides and diazomethanes are significantly more facile than similar reactions involving the less strained but-2-yne. rsc.org This highlights how the electronic structure of the alkyne impacts its reactivity in cycloaddition processes. rsc.org

Halogenated derivatives of but-2-yne also exhibit unique reactivity in cycloaddition reactions. Hexafluorobut-2-yne, for example, is a highly efficient dienophile in reactions with dienes like cyclopentadiene (B3395910) and furan (B31954). rsc.org The resulting cycloadducts can be further transformed into bis(trifluoromethyl)-substituted benzene (B151609), phenol, and furan derivatives. rsc.org The reaction of hexafluorobut-2-yne with furan derivatives at elevated temperatures provides a direct, one-pot synthesis of 3,4-bis(trifluoromethyl)furan derivatives. rsc.org

Furthermore, transition metals can catalyze the [2+2+2] cycloaddition (cyclotrimerization) of alkynes, including but-2-yne derivatives, to form substituted benzene rings. uwindsor.ca For example, but-2-yne-1,4-diol can be derivatized and then cyclized in the presence of a cobalt catalyst to produce complex dendritic structures. uwindsor.ca

Complexation and Reactions with Transition Metal Complexes

But-2-yne and its halogenated analogs readily form complexes with a variety of transition metals, and these complexes often exhibit interesting reactivity. The coordination of the alkyne to a metal center can activate it towards further transformations.

Complexes of but-2-yne have been synthesized with several transition metals, including cobalt, rhodium, and iridium. researchgate.net For example, the reaction of but-2-yne with dicarbonyl(η-pentamethylcyclopentadienyl) complexes of cobalt and rhodium primarily yields cyclopentadienone complexes. researchgate.net The cobalt system can also produce hexamethylbenzene (B147005) through cyclotrimerization. researchgate.net

The reactivity of halogenated but-2-yne derivatives with transition metals has also been extensively studied. Hexafluorobut-2-yne, for instance, forms a range of complexes with transition metals. rsc.org Its reaction with dicarbonyl(η-pentamethylcyclopentadienyl) complexes of cobalt, rhodium, and iridium has been compared to that of but-2-yne. researchgate.net With cobalt and rhodium, major products include cyclopentadienone complexes, with minor products being hexakis(trifluoromethyl)benzene and tetrahapto-benzene complexes. researchgate.net The reaction with the iridium complex yields organoiridium complexes, including one with an iridiocyclobutenone ring. researchgate.net

Furthermore, but-2-yne can displace other ligands in transition metal complexes. For example, it can successively displace carbonyl ligands in hexaruthenium carbonyl clusters to form a series of alkyne-substituted cluster complexes. grafiati.com

But 2 Yne 1,4 Diol: a Highly Functionalized But 2 Yne Derivative and Its Relevance

Academic Synthesis Pathways to But-2-yne-1,4-diol

But-2-yne-1,4-diol is a significant industrial chemical, and its primary synthesis route on a large scale is the Reppe process. nih.govwikipedia.org This process involves the reaction of acetylene (B1199291) with two equivalents of aqueous formaldehyde (B43269) in the presence of a copper acetylide catalyst. nih.govwikipedia.org The reaction is typically conducted under pressure and at temperatures ranging from 90°C to 150°C. wikipedia.orgchemicalbook.com Variations of the Reppe synthesis have been patented, often employing modified catalysts such as copper bismuth catalysts coated on an inert support material to improve the process. wikipedia.orgchemicalbook.comatamanchemicals.com

While the Reppe process dominates industrial production, other synthetic methods have been explored in academic and laboratory settings. One such method involves the hydroboration-oxidation of alkynes. solubilityofthings.com Another approach described in the literature is the reaction of calcium carbide with an aqueous formaldehyde solution, separated spatially, in the presence of a copper(I) acetylide catalyst at temperatures between 60 and 130°C. google.com This method can result in an 80 to 100% yield of an aqueous but-2-yne-1,4-diol solution. google.com

The following table summarizes the key synthesis pathways for But-2-yne-1,4-diol.

| Synthesis Pathway | Reactants | Catalyst | Conditions | Reference |

| Reppe Synthesis | Acetylene, Formaldehyde | Copper Acetylide | 90-150°C, 1-20 bar pressure | nih.govwikipedia.org |

| Modified Reppe | Acetylene, Formaldehyde | Copper Bismuth | 90-150°C, 1-20 bar pressure | chemicalbook.comatamanchemicals.com |

| Calcium Carbide | Calcium Carbide, Formaldehyde | Copper(I) Acetylide | 60-130°C | google.com |

| Hydroboration-Oxidation | Alkynes | Borane reagents, followed by oxidation | - | solubilityofthings.com |

Chemical Transformations and Advanced Reactivity of But-2-yne-1,4-diol

The unique structure of but-2-yne-1,4-diol, containing both a central alkyne triple bond and two primary hydroxyl groups, imparts significant reactivity, making it a versatile building block in organic synthesis. solubilityofthings.com

Brønsted Acid-Catalyzed Cycloisomerization to Heterocyclic Systems (e.g., Furans)

But-2-yne-1,4-diols are valuable precursors for the synthesis of substituted furans through Brønsted acid-catalyzed cycloisomerization. acs.orgnih.gov Research has demonstrated that using a catalyst like p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), the reaction pathway can be selectively directed to produce different furan (B31954) products by modifying the reaction conditions. acs.orgnih.gov

At room temperature, the reaction of a but-2-yne-1,4-diol with a β-dicarbonyl compound undergoes a tandem alkylation/cycloisomerization to yield a tetrasubstituted furan. acs.orgnih.gov However, by increasing the reaction temperature to 80°C, a preferential dehydrative rearrangement of the diol occurs, leading to the formation of a 2,3,5-trisubstituted furan adduct. acs.orgnih.gov This temperature-dependent divergence in product selectivity highlights the tunable reactivity of the but-2-yne-1,4-diol scaffold. acs.org This methodology provides an efficient route to tri- and tetrasubstituted furans. acs.orgugr.es

The general transformation is summarized in the table below.

| Product Type | Key Reactant | Catalyst | Temperature | Outcome | Reference |

| Tetrasubstituted Furan | But-2-yne-1,4-diol, β-dicarbonyl compound | p-TsOH·H₂O | Room Temperature | Tandem alkylation/cycloisomerization | acs.orgnih.gov |

| Trisubstituted Furan | But-2-yne-1,4-diol | p-TsOH·H₂O | 80 °C | Dehydrative rearrangement | acs.orgnih.gov |

Esterification and Oxidation Reactions at Hydroxyl Groups

The oxidation of the primary alcohol groups in but-2-yne-1,4-diol leads to the formation of corresponding aldehydes or carboxylic acids. The oxidation of but-2-yne-1,4-diol with chromium(VI) oxide (CrO₃) in an acidic medium yields acetylenedicarboxylic acid. researchgate.netgoogle.com However, this reaction has been reported with a modest yield of 23%. google.com Anodic oxidation has also been employed to convert but-2-yne-1,4-diol to acetylenedicarboxylic acid, though this method can be complicated by side reactions like decarboxylation. google.com Furthermore, electrochemical oxidation on a glassy carbon anode in a dry THF solution can generate a dialdehyde (B1249045) intermediate. cas.cz In vivo, the metabolism of but-2-yne-1,4-diol is believed to be activated by liver alcohol dehydrogenase (ADH), which oxidizes the diol, potentially to reactive aldehyde products. nih.gov

Reactions with Halogenating Agents and Hydrochloric Acid

But-2-yne-1,4-diol reacts with halogenating agents across its carbon-carbon triple bond. A notable reaction involves the treatment of but-2-yne-1,4-diol with a mixture of chlorine and hydrochloric acid, which results in the formation of mucochloric acid (HO₂CC(Cl)=C(Cl)CHO). wikipedia.orgatamankimya.comatamankimya.com This reaction proceeds via an electrophilic addition to the alkyne.

Similarly, the reaction with bromine in an aqueous medium can be controlled to produce 2,3-dibromo-2-butene-1,4-diol. google.com Optimal yields are achieved when using approximately equimolar ratios of bromine to but-2-yne-1,4-diol at temperatures between -10°C and 100°C, with a preferred range of 5°C to 25°C. google.com Under these conditions, the solid product precipitates from the solution as it forms. google.com

Involvement in Gold Nanoparticle Synthesis

But-2-yne-1,4-diol has been identified as an effective reducing and stabilizing agent in the synthesis of gold nanoparticles (AuNPs). researchgate.netrsc.org In a simple, room-temperature method, adding an aqueous solution of but-2-yne-1,4-diol to tetrachloroauric acid (HAuCl₄) results in the instantaneous reduction of Au³⁺ ions and the formation of stable gold nanoparticles. rsc.orgpsu.edu A key advantage of this method is that the nanoparticles are stable without the need for external surface-active stabilizing agents. researchgate.netpsu.edu

It is proposed that the alkyne group (–C≡C–) of the diol is oxidized by the Au³⁺ ions, forming acidic products that adsorb onto the nanoparticle surface, providing electrostatic stabilization. psu.edursc.org This method allows for the synthesis of stable AuNPs with varying shapes and sizes, typically ranging from 8 to 140 nm. researchgate.netrsc.org The reaction can be monitored using UV-visible spectroscopy, which shows the characteristic surface plasmon resonance (SPR) band of the formed nanoparticles. rsc.orgrsc.org Compared to its alkene (but-2-ene-1,4-diol) and alkane (butane-1,4-diol) counterparts, but-2-yne-1,4-diol proves to be a superior reducing agent for this purpose. rsc.orgpsu.edu

Integration of But-2-yne-1,4-diol into Complex Molecular Architectures

But-2-yne-1,4-diol serves as a crucial precursor for a variety of more complex molecules due to its bifunctional nature. atamanchemicals.comsolubilityofthings.com Its hydrogenation leads to the formation of 2-butene-1,4-diol (B106632) and 1,4-butanediol, which are themselves important industrial chemicals. wikipedia.orgatamankimya.com

The compound is extensively utilized in cycloaddition reactions to build intricate molecular frameworks. atamanchemicals.comatamankimya.com For example, it is used in homologation methods for preparing substituted acenes and in rhodium- and iridium-catalyzed [2+2+2] inter- and intramolecular cyclotrimerizations. atamankimya.comatamanchemicals.com These reactions leverage the reactivity of the alkyne unit to construct polycyclic systems. The rhodium-catalyzed double [2+2+2] cycloaddition, for instance, provides a versatile route to biaryl diphosphines. atamanchemicals.com Furthermore, but-2-yne-1,4-diol has been employed in the total synthesis of complex natural products such as (−)-isolaurallene, (−)-amphidinolide P, and bistramide A. atamankimya.com It is also a key starting material for the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), a monomer for important conducting polymers, via a sequence of epoxidation, etherification, and thiophene (B33073) formation. researchgate.net

Applications in Chemical Synthesis and Materials Science Academic Focus

Utilization as Building Blocks in Complex Organic Synthesis

The but-2-yne framework is a fundamental building block in the construction of complex organic molecules, from natural products to heterocyclic systems. Its derivatives, particularly 2-butyne-1,4-diol (B31916), serve as versatile starting materials. chemicalbook.com A notable application is in the regiocontrolled synthesis of 4,5-dihydro-3(2H)-furanones, which are key structural motifs in naturally occurring compounds like bullatenone and geiparvarin. oup.comoup.com The synthesis proceeds through the selective hydration of 1,1,4-trisubstituted 2-butyne-1,4-diols. oup.com

Furthermore, but-2-yne derivatives are instrumental in synthesizing various heterocyclic compounds. uomus.edu.iq For instance, the reaction of 2-lithio-2-butene, which can be derived from butyne chemistry, with formaldehyde (B43269) is a step in an alternative synthesis of the potent analgesic pentazocine. cdnsciencepub.com Functionalized derivatives such as 1-Amino-4-chloro-2-butyne hydrochloride are recognized as crucial intermediates for introducing specific functional groups in the development of complex pharmaceutical and agrochemical molecules. chemimpex.com The unique reactivity of this hydrochloride salt facilitates the construction of alkynes and amines, which are foundational structures in drug discovery. chemimpex.com

| Precursor | Target Molecule/Class | Significance |

| 2-Butyne-1,4-diol derivatives | 4,5-Dihydro-3(2H)-furanones (e.g., Bullatenone, Geiparvarin) | Synthesis of natural products. oup.comoup.com |

| 2-Butyne-1,4-diols | Tri- and Tetrasubstituted Furans | Efficient synthesis of highly substituted heterocyclic rings via Brønsted acid-catalyzed cycloisomerization. acs.org |

| 1-Amino-4-chloro-2-butyne hydrochloride | Complex Pharmaceuticals and Agrochemicals | Versatile intermediate for introducing alkyne and amine functionalities. chemimpex.com |

| 2-Lithio-2-butene (from butyne precursors) | Pentazocine | Alternative synthesis of a complex, medically important analgesic. cdnsciencepub.com |

Role as Key Intermediates in Industrial Chemical Production

Beyond academic synthesis, but-2-yne and its derivatives are key intermediates in large-scale industrial processes. 2-Butyne-1,4-diol is a commercially significant intermediate used in the manufacture of a wide array of products, including pesticides, textile additives, plasticizers, and synthetic resins. nih.govatamankimya.com It is also a primary component in corrosion inhibitor formulations and is used as a brightening agent in nickel and copper electroplating baths. chemicalbook.comnih.govchemcess.comnih.gov

A major industrial application of 2-butyne-1,4-diol is its use as a precursor in the synthesis of 1,4-butanediol, 2-butene-1,4-diol (B106632), and tetrahydrofuran, which are themselves large-volume industrial chemicals. nih.gov The parent compound, 2-butyne (B1218202), serves as an intermediate for various organic compounds, including pharmaceuticals and agrochemicals. evitachem.com The hydration of but-2-yne using sulfuric acid and a mercury catalyst is a direct route to butan-2-one (methyl ethyl ketone), a widely used industrial solvent. doubtnut.com

| Compound | Industrial Application | Role |

| 2-Butyne-1,4-diol | Electroplating | Brightening agent for nickel and copper plating. nih.govatamankimya.comchemcess.com |

| 2-Butyne-1,4-diol | Chemical Manufacturing | Intermediate for 1,4-butanediol, tetrahydrofuran, pesticides, and plasticizers. nih.govatamankimya.com |

| 2-Butyne-1,4-diol | Metal Treatment | Corrosion inhibitor in pickling acids. nih.govnih.gov |

| 2-Butyne | Chemical Synthesis | Intermediate for pharmaceuticals, agrochemicals, and butan-2-one. evitachem.comdoubtnut.com |

Contributions to the Development of Functional Materials and Polymers

The unique structure of the but-2-yne unit has been integrated into advanced materials and polymers to impart specific functions. Derivatives of 2-butyne are used in polymerization processes to create complex polymers. evitachem.com For example, the reaction products of 2-butyne-1,4-diol with epichlorohydrin (B41342) are precursors for epoxy resins, which are formulated into high-performance adhesives, coatings, and composites for the construction and automotive industries. ontosight.ai Furthermore, 2-butyne-1,4-diol is a building block for certain polyurethanes. chemicalbook.comatamankimya.com

The polymerization of 2-butyne itself has been achieved using well-defined tantalum and niobium-based catalysts, leading to poly(2-butyne). acs.orgacs.org While the resulting polymers can sometimes be insoluble, this research opens pathways to new materials with conjugated backbones. acs.org More recently, the principles of click chemistry have been applied, using but-2-yne derivatives in catalyst-free thiol-yne polymerizations to produce functional poly(vinylene sulfide)s with high molecular weights and yields. ust.hk The functionalized derivative 1-Amino-4-chloro-2-butyne hydrochloride is also noted for its potential application in formulating specialty polymers and coatings. chemimpex.com

| Monomer/Precursor | Polymer/Material Type | Key Properties/Application |

| 2-Butyne-1,4-diol / Epichlorohydrin | Epoxy Resins | Adhesives, coatings, composites with excellent chemical resistance. ontosight.ai |

| 2-Butyne | Poly(2-butyne) | Synthesized via metathesis polymerization using Ta or Nb catalysts. acs.orgacs.org |

| Aromatic Diynes / Dithiols | Poly(vinylene sulfide)s | Prepared via catalyst-free thiol-yne click polymerization. ust.hk |

| 2-Butyne-1,4-diol | Polyurethanes | Used as a diol building block in polymer synthesis. chemicalbook.comatamankimya.com |

Development of Catalytic Systems and Ligands for Organic Reactions

The but-2-yne molecule is not only a substrate for catalytic reactions but can also be a critical component of the catalyst itself, serving as a ligand in organometallic complexes. The π-system of the triple bond can coordinate to a metal center, influencing its electronic properties and reactivity. Researchers have synthesized and structurally characterized molybdenum(II) complexes that feature a 2-butyne ligand stabilized by bioinspired S,N-bidentate ligands. nih.gov Similarly, tungsten(II) complexes containing one or two but-2-yne ligands have been prepared and studied, with investigations into the barrier of the but-2-yne rotation providing insight into the metal-ligand bonding. rsc.org

The study of but-2-yne hydrogenation on palladium-gold alloy catalysts has provided fundamental insights into how catalyst composition affects activity and selectivity, with different metal ratios influencing the cis/trans ratio of the resulting butene products. rsc.org In more complex transformations, ruthenium complexes have been shown to react with triarylphosphines in the presence of 2-butyne, leading to a P–C reductive elimination that forms novel phosphaphenalenium ligands. rsc.org This demonstrates the role of the alkyne in mediating the transformation of other ligands within the metal's coordination sphere.

| Metal Center | Role of But-2-yne Unit | Resulting System/Reaction |

| Molybdenum(II) | η²-Alkyne Ligand | Synthesis of stable Mo(II) isomers with a coordinated but-2-yne molecule. nih.gov |

| Tungsten(II) | η²-Alkyne Ligand | Formation of mono- and bis(but-2-yne) complexes, study of ligand rotation. rsc.org |

| Palladium/Gold | Substrate | Model reaction for studying hydrogenation catalysis on bimetallic surfaces. rsc.org |

| Ruthenium(II) | Reactant/Mediator | Insertion into a Ru-C bond, facilitating P-C reductive elimination to form new phosphine-derived ligands. rsc.org |

Applications in Supramolecular Chemistry and Molecular Recognition

The rigid, well-defined structure of the but-2-yne scaffold makes it an attractive component for the design of molecules in supramolecular chemistry and molecular recognition. These fields rely on specific, non-covalent interactions to achieve host-guest complexation or self-assembly. The linear but-2-yne unit can act as a rigid spacer between recognition sites. For example, But-2-yne-1,4-diamine dihydrochloride (B599025) possesses two ammonium (B1175870) groups at either end of the rigid alkyne core. nih.gov This geometry is ideal for acting as a guest within a host cavity or as a building block for larger supramolecular assemblies where the ammonium groups can serve as hydrogen-bond donors. nih.govbeilstein-journals.org

A clear example of molecular recognition is seen in the formation of a crystalline π-complex between 2-butyne-1,4-diol, copper(I) chloride, and an imidazolium (B1220033) cation. researchgate.net In the crystal structure, the copper(I) atom is coordinated by the C≡C triple bond, while the hydroxyl groups of the diol participate in a network of hydrogen bonds. researchgate.net This demonstrates the ability of the but-2-yne derivative to engage in both π-coordination and hydrogen bonding simultaneously. Furthermore, 2-butyne-1,4-diol has been used as a reducing and stabilizing agent in the simple, room-temperature synthesis of stable gold nanoparticles, where the diol's interaction with the gold surface is a key aspect of the nanoparticle formation and stabilization. researchgate.net

Green Chemistry Principles in the Synthesis of But 2 Yne Derivatives

Evaluation of Atom Economy and E-Factor for Hydrochlorination Processes

Atom economy and the E-factor (Environmental Factor) are key metrics for evaluating the "greenness" of a chemical process. chembam.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgchemistry-teaching-resources.com An ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the final product, with no waste generated. matanginicollege.ac.inkccollege.ac.in The E-factor is the ratio of the mass of waste produced to the mass of the desired product. chembam.com

The direct hydrochlorination of an alkyne like but-2-yne to form its corresponding vinyl chloride is an example of an addition reaction. kccollege.ac.in In principle, addition reactions can be highly atom-economical. kccollege.ac.inbuecher.de For the hydrochlorination of but-2-yne, the reaction is:

CH₃-C≡C-CH₃ + HCl → CH₃-CCl=CH-CH₃

The theoretical atom economy for this reaction is 100% because all the atoms of but-2-yne and hydrogen chloride are incorporated into the final product, but-2-yne hydrochloride. researchgate.net However, the actual E-factor will be greater than zero due to factors like solvent use, catalyst generation and disposal, and the formation of byproducts from side reactions. chembam.com

For instance, older methods for hydrochlorination often used metal chlorides like mercuric chloride, which are toxic and contribute to significant environmental waste. acs.org Newer catalytic systems aim to improve both the selectivity and the environmental profile of the reaction, thereby reducing the E-factor. nih.gov

Table 1: Theoretical Atom Economy of But-2-yne Hydrochlorination

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |

| But-2-yne (C₄H₆) | 54.09 | But-2-yne;hydrochloride (C₄H₇Cl) | 90.55 | 100 |

| Hydrogen Chloride (HCl) | 36.46 | |||

| Total Reactants | 90.55 |

Development of Environmentally Benign Reaction Conditions

Creating environmentally friendly reaction conditions is a core principle of green chemistry. This involves the careful selection of solvents and the design of sustainable catalytic systems. yale.edu

Traditional organic solvents are often toxic, flammable, and contribute to air pollution. chemmethod.com Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. yale.edu For alkyne reactions, researchers have explored various green solvents, including water, ionic liquids, and supercritical fluids like carbon dioxide. researchgate.netunibo.it

Water: While not always suitable for organic reactions, water is a non-toxic and non-flammable solvent. researchgate.net

Ionic Liquids: These are salts that are liquid at or near room temperature. They have very low vapor pressure, reducing the risk of exposure and air pollution. unibo.itmdpi.com

Supercritical CO₂: This fluid has properties of both a liquid and a gas and can be an effective solvent for some reactions. It is non-toxic and readily available. unibo.it

Solvent-free conditions: Conducting reactions without a solvent is the most ideal scenario from a green chemistry perspective, as it completely eliminates solvent-related waste. nih.gov

In the context of hydrochlorination, the choice of solvent can also influence the reaction's efficiency and selectivity. For example, using a neutral aprotic solvent can prevent competitive side reactions that occur in protic media. acs.org The use of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been explored as a medium to form a stable complex with HCl, facilitating a more controlled reaction. acs.orglouisville.edu

Catalysis is a cornerstone of green chemistry because catalytic reagents are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and generate more waste. yale.eduacs.org The development of sustainable catalysts for the hydrochlorination of alkynes has been a significant area of research.

Historically, the industrial production of vinyl chloride from acetylene (B1199291) relied on toxic mercury-based catalysts. acs.org Modern research focuses on less toxic and more efficient alternatives, such as gold and platinum-based catalysts. acs.orgnih.gov

Gold Catalysts: Homogeneous gold catalysts have shown high efficiency in the hydrochlorination of unactivated alkynes. acs.org Supported gold catalysts, where gold nanoparticles are dispersed on a solid support like carbon, have also been developed to replace mercuric chloride catalysts in industrial processes. acs.org

Platinum Catalysts: Platinum single-atom catalysts on carbon supports have demonstrated superior activity and stability in acetylene hydrochlorination compared to nanoparticle-based catalysts. nih.gov

Ruthenium Catalysts: Ruthenium-based catalysts have also been developed for the hydrochlorination of alkynes, offering good yields for terminal alkynes. acs.org

Metal-Free Systems: To further enhance the green credentials of the process, metal-free catalytic systems are being explored. For instance, the use of a bicyclo[3.1.0]hexane-based surrogate that transfers HCl under the influence of a Lewis acid catalyst like B(C₆F₅)₃ represents an innovative, albeit less atom-economical, approach. rsc.org

The ideal sustainable catalyst should be highly active, selective, stable, and recyclable, and be composed of abundant, non-toxic elements. nih.gov

Waste Reduction and Process Intensification in Synthetic Routes

Waste reduction and process intensification are interconnected strategies to improve the efficiency and sustainability of chemical manufacturing. mdpi.comlouisville.eduorgsyn.org Process intensification aims to develop smaller, safer, and more energy-efficient production technologies. frontiersin.org

For hydrochlorination reactions, which are often exothermic, process intensification can be achieved through the use of microreactors. researchgate.net Microflow systems offer excellent heat and mass transfer, allowing for better control over the reaction conditions and reducing the risk of hotspots and runaway reactions. rsc.org This can lead to higher yields, improved selectivity, and a significant reduction in reaction time compared to traditional batch processes. researchgate.netrsc.org

Reactive distillation is another process intensification technique that combines reaction and separation in a single unit. This can be particularly effective for reactions where one of the products has a lower boiling point, allowing for its continuous removal and potentially shifting the reaction equilibrium to favor product formation. abo.fi

Renewable Feedstock Considerations in But-2-yne Production

The twelfth principle of green chemistry advocates for the use of renewable feedstocks instead of depleting fossil fuels. yale.edu But-2-yne is traditionally derived from petrochemical sources. For instance, butane (B89635) can be dehydrogenated to produce butenes, which can then be further processed to but-2-yne. quora.com

The transition to renewable feedstocks for the production of but-2-yne and other chemicals is a major goal of green chemistry. Biomass, which includes agricultural waste, forestry residues, and dedicated energy crops, is a key renewable carbon source. nih.govrsc.org

Potential routes from biomass to but-2-yne could involve:

Fermentation: Sugars derived from biomass can be fermented to produce platform chemicals like 2,3-butanediol. nih.gov This can then be converted to butenes and subsequently to but-2-yne through a series of chemical transformations.

Gasification: Biomass can be gasified to produce syngas (a mixture of carbon monoxide and hydrogen), which can then be converted into a variety of hydrocarbons, including the precursors to but-2-yne, through Fischer-Tropsch synthesis.

Valorization of Plant Oils: Fatty acids from plant oils are renewable building blocks that can be chemically modified to produce a range of chemicals. mdpi.com

While direct, economically viable routes from renewable feedstocks to but-2-yne are still under development, the broader effort to create a bio-based chemical industry is a critical aspect of long-term sustainability. nrel.govresearchgate.net

Q & A

Q. How can researchers address conflicting spectroscopic data in published studies on but-2-yne hydrochloride?

- Resolution :

- Collaborative Verification : Share samples with independent labs for blind testing.

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) or X-ray diffraction for unambiguous assignments.

- Literature Review : Compare with analogous compounds (e.g., propargyl derivatives) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.